molecular formula C11H18O B1492972 2-(Cyclobutylmethyl)cyclohexan-1-one CAS No. 1503004-31-6

2-(Cyclobutylmethyl)cyclohexan-1-one

Cat. No.: B1492972
CAS No.: 1503004-31-6
M. Wt: 166.26 g/mol
InChI Key: PRDODDLZKIDBKX-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)cyclohexan-1-one is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with cyclobutylmethyl halides under suitable conditions. The reaction can be carried out using a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethyl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclobutylmethyl)cyclohexan-1-one has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including its potential as a small molecule inhibitor.

  • Medicine: Research has explored its use in drug development, particularly in targeting specific molecular pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethyl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclohexanone

  • Cyclobutylmethyl ketones

  • Other cycloalkylmethyl ketones

Properties

IUPAC Name

2-(cyclobutylmethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-11-7-2-1-6-10(11)8-9-4-3-5-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDODDLZKIDBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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